molecular formula C14H14BrNOS B1201341 N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide

N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide

Cat. No.: B1201341
M. Wt: 324.24 g/mol
InChI Key: ZUEIOSCQBDNEHP-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with 5-ethylthiophene-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products

    Substitution: Formation of N-(2-substituted-4-methylphenyl)-5-ethylthiophene-3-carboxamide.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-amine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)-5-ethylthiophene-3-carboxamide
  • N-(2-chloro-4-methylphenyl)-5-ethylthiophene-3-carboxamide
  • N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H14BrNOS

Molecular Weight

324.24 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-ethylthiophene-3-carboxamide

InChI

InChI=1S/C14H14BrNOS/c1-3-11-7-10(8-18-11)14(17)16-13-5-4-9(2)6-12(13)15/h4-8H,3H2,1-2H3,(H,16,17)

InChI Key

ZUEIOSCQBDNEHP-UHFFFAOYSA-N

SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)C)Br

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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